Product packaging for 4-(1H-pyrrol-2-yl)aniline(Cat. No.:CAS No. 134703-22-3)

4-(1H-pyrrol-2-yl)aniline

Cat. No.: B2617865
CAS No.: 134703-22-3
M. Wt: 158.204
InChI Key: TUUPLQXULVWLHN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Heterocyclic Amine Chemistry

Heterocyclic amines (HCAs) are a broad class of organic compounds characterized by at least one heterocyclic ring—a cyclic structure containing atoms of at least two different elements—and an amine group. wikipedia.org This family of molecules is diverse, encompassing essential biomolecules like the vitamin niacin and the nucleobases that form DNA, as well as alkaloids. wikipedia.org HCAs can be categorized by their ring size, with five-membered rings like pyrrole (B145914) and its derivatives being of significant interest. wikipedia.orglibretexts.org

4-(1H-pyrrol-2-yl)aniline is a prominent example of an aromatic heterocyclic amine. It is specifically classified as an arylpyrrole, a subclass where a pyrrole ring is directly attached to an aromatic (aryl) system. This structure is distinct from compounds where the linkage occurs through the pyrrole nitrogen. The presence of both the electron-rich pyrrole heterocycle and the versatile aniline (B41778) functional group makes this compound a valuable scaffold in synthetic chemistry. scbt.com Related structures are often formed during the high-temperature processing of organic matter, but it is their deliberate synthesis in the laboratory that unlocks their potential for various applications. longdom.org

Fundamental Structural Features and Electronic Configuration of the Pyrrole-Aniline System

The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle. Its aromaticity arises from a planar ring of four carbons and one nitrogen, with a cyclic array of six π-electrons. libretexts.org Each carbon atom contributes one π-electron, while the nitrogen atom contributes the two electrons from its lone pair into the π-system. libretexts.org A consequence of this electron delocalization is that the nitrogen lone pair is less available for protonation, making pyrrole a very weak base compared to non-aromatic amines. libretexts.org

The Aniline Moiety: Aniline consists of a phenyl ring substituted with an amino (-NH₂) group. The amino group is a powerful electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions, and making the ring more susceptible to electrophilic substitution.

The direct C-C bond between these two rings allows for significant electronic communication. The electron-rich nature of both the pyrrole and the aniline systems results in a highly conjugated molecule. This extended π-electron system is responsible for its potential use in optoelectronic materials and as a chromophore. The amino group on the aniline ring provides a site for further chemical modification, allowing for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molar Mass 158.20 g/mol
Appearance Inferred to be a solid at room temperature
CAS Number 188358-16-1

Overview of Contemporary Research Trajectories for Arylpyrrole Systems

The arylpyrrole scaffold, exemplified by this compound, is a cornerstone for development in several key areas of chemical research, primarily medicinal chemistry and materials science. The ability to synthesize a wide variety of derivatives from this core structure makes it a highly attractive target. nih.govacs.org

Medicinal Chemistry: The pyrrole-aniline framework is a recognized "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Research on analogous structures suggests several promising therapeutic avenues:

Enzyme Inhibition: Derivatives of pyrrole-anilines are being investigated as inhibitors for a range of enzymes. For instance, related N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline has been studied for its ability to inhibit dihydrofolate reductase, a critical enzyme in bacteria. Furthermore, more complex pyrrol-2-yl derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two enzymes implicated in the progression of Alzheimer's disease. nih.govrsc.org

Antimicrobial and Antiviral Agents: The development of novel antimicrobial agents is a persistent need. Pyrrole-containing compounds have shown potential in this area. Additionally, related heterocyclic systems like 4-(1H-benzo[d]imidazol-2-yl)aniline have been used as starting points for the synthesis of derivatives with expected anti-HCV activity. ijrpc.com

Materials Science: The electronic properties of the conjugated pyrrole-aniline system make it a valuable building block for functional organic materials.

Conducting Polymers: Pyrrole and aniline are the parent monomers for the well-known conducting polymers polypyrrole (PPY) and polyaniline (PANI), respectively. scbt.comnih.gov The this compound molecule combines these two essential units, making it a candidate for creating novel copolymers with tunable electronic and optical properties for use in sensors, electronic devices, and electrochromic applications. researchgate.netresearchgate.net

Corrosion Inhibition: Aniline derivatives have been explored for their ability to form protective polymer films on metal surfaces, preventing corrosion. Electropolymerized coatings of aniline-based compounds have been shown to act as effective cathodic inhibitors for copper in acidic environments. researchgate.net

Synthetic Methodologies: Underpinning these applications is the ongoing research into efficient and selective methods for synthesizing arylpyrroles. Modern organic chemistry has seen the development of powerful techniques like palladium-catalyzed cross-coupling reactions and asymmetric Paal-Knorr reactions to construct these valuable molecules with high precision. nih.govacs.org

Table 2: Summary of Research Applications for the Arylpyrrole Scaffold

Research AreaApplication FocusRelevant Examples from Related Compounds
Medicinal Chemistry Enzyme InhibitionDihydrofolate reductase, Acetylcholinesterase (AChE), BACE 1 nih.gov
Antimicrobial/AntiviralAntibacterial agents, Anti-HCV scaffolds ijrpc.com
Materials Science Conducting PolymersMonomers for copolymers with tunable semiconductive properties scbt.comnih.govresearchgate.net
Corrosion PreventionFormation of protective electropolymerized films on metals researchgate.net
Synthetic Chemistry Method DevelopmentPalladium-catalyzed cross-coupling, Asymmetric Paal-Knorr reaction nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B2617865 4-(1H-pyrrol-2-yl)aniline CAS No. 134703-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrrol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPLQXULVWLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 1h Pyrrol 2 Yl Aniline and Its Derivatives

Catalytic Cross-Coupling Strategies for C-C and C-N Bond Formation

Catalytic cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govwikipedia.org These methods are particularly valuable for assembling the 4-(1H-pyrrol-2-yl)aniline core.

Palladium-Catalyzed Amination and Arylation Reactions

Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of both C-N and C-C bonds with high efficiency and broad functional group tolerance. wikipedia.orgnih.govorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgresearchgate.net This reaction is highly versatile and has been successfully applied to the synthesis of a wide array of arylamines. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For instance, efficient methods for the cross-coupling of unprotected halo-7-azaindoles with a variety of primary and secondary amines have been developed using specialized palladium precatalysts. nih.gov These reactions proceed under mild conditions and tolerate various protic functional groups. nih.gov The use of specific ligands, such as the newly developed KPhos, allows for the amination of aryl halides with aqueous ammonia (B1221849) and a hydroxide (B78521) base, providing a direct route to primary arylamines while suppressing side reactions like hydroxylation and diarylation. nih.gov

Table 1: Buchwald-Hartwig Amination Examples

Aryl Halide Amine Catalyst System Product Yield (%)
Aryl Bromide Primary Anilines BrettPhos Pd G3/BrettPhos Secondary Anilines 94-99
Aryl Bromide Indole (B1671886)/Pyrrole (B145914) BrettPhos Pd G3/BrettPhos N-Aryl Heterocycles 65-91
3-Bromothiophene Primary Amine tBuXPhos Pd G3/tBuXPhos 3-Aminothiophene 49-71
Aryl Chlorides/Bromides Aqueous Ammonia Pd/KPhos Primary Arylamines High Selectivity

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govyoutube.comyoutube.com This reaction is instrumental in synthesizing aryl-substituted pyrroles. nih.gov An efficient approach involves the arylation of SEM-protected pyrroles with arylboronic acids, which proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov Protecting the nitrogen of the pyrrole ring is often necessary to prevent side reactions like debromination. nih.gov While a BOC-protecting group can be unstable under typical Suzuki-Miyaura conditions, the SEM group has proven effective. nih.gov Iron-mediated direct Suzuki-Miyaura reactions have also been described for the ortho-arylation of pyrroles. acs.org

Table 2: Suzuki-Miyaura Coupling for Aryl-Pyrrole Synthesis

Pyrrole Derivative Arylboronic Acid Catalyst Product
SEM-protected Bromopyrrole Phenylboronic Acid Pd(PPh₃)₄ SEM-protected Phenylpyrrole
N-Heterocyclic Compounds Arylboronic Acids Iron-based catalyst ortho-Aryl-N-Heterocycles

This table illustrates the general approach. Yields and specific conditions can be found in the cited literature.

Copper-Catalyzed Coupling Reactions for Heteroatom Linkages

Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation, have re-emerged as a cost-effective and less toxic alternative to palladium-based systems. rsc.orgresearchgate.net These methods are especially useful for the N-arylation of pyrroles. rsc.orgrsc.org The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of various ligand systems, allowing for milder reaction conditions and broader substrate scope. acs.orgacs.orgacs.org Diamine ligands, in conjunction with CuI, have been shown to effectively catalyze the coupling of aryl iodides and bromides with a range of nitrogen heterocycles, including pyrroles, pyrazoles, and imidazoles. acs.org These conditions tolerate various functional groups such as aldehydes, ketones, and primary amines. acs.org Recently, a pyrrole-ol ligand has been discovered that facilitates the challenging coupling of sterically hindered aryl iodides and amines. nih.govresearchgate.net

Table 3: Copper-Catalyzed N-Arylation of Pyrroles

Pyrrole Aryl Halide Catalyst System Product
Pyrrole Aryl Iodide/Bromide CuI / Diamine Ligand N-Arylpyrrole
Sterically Hindered Amine ortho-Substituted Aryl Iodide Cu / Pyrrole-ol Ligand Sterically Hindered N-Arylamine
Pyrrole 3-Iodo-4-methoxypyridine CuI / DMEDA or TMEDA N-(4-Methoxypyridin-3-yl)pyrrole

This table provides a general overview. Specific yields and conditions are detailed in the referenced literature.

Gold-Catalyzed Cyclization and Related Transformations

Gold catalysis has emerged as a powerful tool for synthesizing complex heterocyclic structures under mild conditions. organic-chemistry.orgbeilstein-journals.org Gold catalysts can activate alkynes towards nucleophilic attack, facilitating a variety of cyclization and annulation reactions to form pyrrole rings. organic-chemistry.orgresearchgate.net One notable method involves a gold(I)-catalyzed cascade reaction that proceeds through an autotandem catalysis mechanism, consisting of an initial addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization to yield substituted pyrroles. organic-chemistry.orgresearchgate.net Another approach utilizes a gold-catalyzed hydroamination/cyclization cascade of α-amino ketones with alkynes. acs.org Gold catalysts can also trigger cascade reactions, such as the one-pot synthesis of fused pyrroles from N-alkynylhydroxamines and enolizable ketones. nih.gov Furthermore, gold-catalyzed intramolecular cyclization of N-propargyl indole derivatives containing pyrazole (B372694) or pyrrole units has been shown to produce various fused heterocyclic systems. nih.gov

Classical and Modern Condensation Reactions for Pyrrole Ring Formation

Condensation reactions represent a fundamental and enduring strategy for the synthesis of the pyrrole ring. wikipedia.orgrgmcet.edu.in

The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. wikipedia.orgrgmcet.edu.inorganic-chemistry.org This method has been widely applied due to its simplicity and efficiency. rgmcet.edu.in The mechanism involves the formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole ring. rgmcet.edu.inorganic-chemistry.org While traditionally requiring harsh conditions, modern variations have been developed that utilize milder catalysts and conditions. rgmcet.edu.innih.gov For example, the reaction can be promoted by catalysts such as iron(III) chloride in water or bismuth nitrate (B79036) under solvent-free conditions. organic-chemistry.orgresearchgate.net

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org The α-amino-ketones are often prepared in situ from the corresponding oxime due to their instability. wikipedia.org

More contemporary approaches to pyrrole synthesis often involve multi-component or cascade reactions. For instance, a one-pot iodine-mediated cascade condensation-cyclization of aryl methyl ketones and anilines can produce 1,2,4-triarylpyrroles. nih.gov Another modern method is the indium-mediated reductive heterocyclization of nitroanilines with a 1,4-diketone, which can be preceded by a Paal-Knorr condensation to synthesize arenes containing two distinct pyrrole moieties. rsc.orgrsc.org Copper-catalyzed condensation of enolizable ketimines and α-diazo-β-ketoesters also provides a route to multisubstituted pyrroles. ntu.edu.sg

Table 4: Compound Names

Compound Name
This compound
1,2,4-triarylpyrroles
N-alkynylhydroxamines
α-amino ketones
Arylboronic acids
Aryl halides
BrettPhos
EPhos
KPhos
SEM-protected pyrroles
tBuXPhos
1,4-dicarbonyl compound
1,4-diketone
2,5-dimethoxytetrahydrofuran (B146720)
3-iodo-4-methoxypyridine
α-diazo-β-ketoesters
enolizable ketimines
halo-7-azaindoles
N-propargyl indole
nitroanilines

Paal-Knorr Synthesis Approaches with Aniline (B41778) Derivatives

The Paal-Knorr synthesis is a cornerstone method for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be adapted for the synthesis of N-aryl pyrroles, including derivatives of this compound, by using substituted anilines as the amine source. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The general mechanism involves the formation of a hemiaminal upon the attack of the aniline's amino group on one of the protonated carbonyls of the 1,4-diketone. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org

Researchers have employed various aniline derivatives in this synthesis. For instance, the Paal-Knorr condensation has been successfully applied to nitroanilines with 1,4-diketones to form nitrophenyl-1H-pyrroles. rsc.org These intermediates can then be reduced to the corresponding aminophenyl-1H-pyrroles. This two-step approach is often preferred to circumvent issues with the reactivity of the amino group under certain reaction conditions. The choice of catalyst and reaction conditions can significantly influence the yield and reaction time. While traditional methods often require prolonged heating in acids, modern variations have introduced milder and more efficient catalysts. researchgate.netrgmcet.edu.in For example, Fe³⁺-montmorillonite has been shown to be an effective catalyst for the reaction between aniline and 2,5-hexanedione (B30556) at room temperature. rgmcet.edu.in

Table 1: Examples of Paal-Knorr Synthesis Conditions for N-Aryl Pyrroles

Amine Reactant1,4-DicarbonylCatalyst/ConditionsProduct TypeReference
Aniline2,5-HexanedioneFe³⁺-montmorillonite K10, Room Temp.N-phenylpyrrole rgmcet.edu.in
Nitroaniline2,5-Hexanedionep-TsOH·H₂O, Toluene, RefluxNitrophenyl-1H-pyrrole rsc.org
p-Phenylenediamine1,4-bis-2-thienylbutane-1,4-dioneGlacial Acetic Acid, Toluene, Reflux4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline mdpi.com
Aniline2,5-HexanedioneI₂, Solvent-free, Room Temp.N-phenylpyrrole rgmcet.edu.in

This table is illustrative and provides examples of conditions used for synthesizing N-aryl pyrroles via the Paal-Knorr reaction.

Alternative Cyclocondensation Protocols

Beyond the classical Paal-Knorr synthesis, several other cyclocondensation methods have been developed for the synthesis of pyrroles, which can be adapted for this compound. These alternative protocols may offer advantages in terms of substrate scope, regioselectivity, or reaction conditions.

Alternative strategies for pyrrole synthesis mentioned in the literature include the Hantzsch synthesis, tandem reactions, rearrangement of o-vinyl oximes, and [3+2] cycloadditions. rsc.org Another innovative approach involves the base-induced tandem intramolecular cyclization of sulfur ylides with ketones. acs.org This method proceeds through an intramolecular cyclization followed by a 1,3-hydroxy rearrangement to generate 5-hydroxy-1H-pyrrol-2(5H)-ones, which are valuable intermediates that can potentially be converted to the desired pyrrole structure. acs.org

Furthermore, intramolecular cyclizations of 1-(2-thiophenyl)pyrroles represent another route to fused pyrrole systems, which showcases the versatility of cyclization strategies in this area of chemistry. beilstein-journals.org The synthesis of 2-(1H-pyrrol-1-yl)anilines has also been achieved by reacting substituted anilines with 2,5-dimethoxytetrahydrofuran under acidic conditions, a variation known as the Clauson-Kaas reaction, which is a powerful alternative to the Paal-Knorr synthesis. researchgate.net

Regioselective Functionalization of the Pyrrole and Aniline Moieties

The ability to selectively functionalize either the pyrrole or the aniline ring of this compound is crucial for the development of more complex molecules and materials. The distinct electronic properties of the two aromatic systems allow for regioselective reactions.

Electrophilic and Nucleophilic Substitution Strategies

The pyrrole ring is an electron-rich heterocycle and is highly susceptible to electrophilic substitution, primarily at the C2 and C5 positions. researchgate.net The aniline ring, containing the activating amino group (-NH₂), is also prone to electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group. byjus.com In this compound, the position para to the amino group is occupied, meaning electrophilic attack on the aniline ring would be directed to the ortho positions (C3 and C5 of the aniline ring).

To control the site of electrophilic substitution, the reactivity of the amino group is often modulated by converting it to a less activating amide group. This strategy also helps to prevent side reactions like over-halogenation, which can occur with highly activated anilines. byjus.com

Nucleophilic substitution reactions on the pyrrole ring itself are less common unless the ring is activated by electron-withdrawing groups. However, nucleophilic aromatic substitution (SₙAr) can be a viable strategy for functionalizing the aniline ring if it bears a suitable leaving group (like a halogen) and is activated by electron-withdrawing groups. For instance, studies on tetrafluorobenzo-fused BOPYPY dyes, which contain a pyrrole moiety, have demonstrated regioselective SₙAr reactions with thiols. nih.gov

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a variety of electrophiles.

For this compound, the amino group, or more commonly a protected form like an amide or carbamate, can serve as a DMG. wikipedia.orgharvard.edu This would direct lithiation and subsequent functionalization to the C3 position of the aniline ring. This provides a highly regioselective alternative to electrophilic substitution for introducing substituents ortho to the amino group. The pyrrole nitrogen can also influence the regioselectivity of such reactions. The choice of the organolithium base, solvent, and temperature is critical for the success of DoM reactions.

Table 2: Common Directed Metalation Groups (DMGs) and Potential Functionalization Sites

Directing Group (DMG)Potential Site of MetalationExample ElectrophilesReference
-NH₂ / -NHROrtho to the amineAlkyl halides, CO₂, Aldehydes wikipedia.orgharvard.edu
-CONR₂ (Amide)Ortho to the amideSilyl halides, I₂, Boronic esters organic-chemistry.orgharvard.edu
-OCONR₂ (Carbamate)Ortho to the carbamateMe₃SnCl, Disulfides harvard.eduresearchgate.net
Pyrrole N-HC2 or C5 of pyrrole ringVaries depending on conditions smolecule.com

This table summarizes common DMGs relevant to the functionalization of aniline and pyrrole moieties and is not specific to this compound itself.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound and its derivatives. ijnc.irmdpi.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijnc.irnih.gov

Key strategies in green synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or ionic liquids. Some reactions have been successfully carried out in water or even under solvent-free conditions. rgmcet.edu.innih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. ijnc.irnih.gov For example, microwave-assisted synthesis is becoming increasingly popular in pharmaceutical settings. mdpi.com

Catalysis: The use of catalysts, especially recyclable or heterogeneous catalysts like the Fe³⁺-montmorillonite mentioned for the Paal-Knorr synthesis, is a cornerstone of green chemistry. rgmcet.edu.inmdpi.com Catalysts reduce the need for stoichiometric reagents and can lead to more atom-economical processes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijnc.ir

For pyrrole synthesis, a notable green modification of the Paal-Knorr reaction involves using iodine as a catalyst under solvent-free conditions at room temperature, which provides excellent yields. rgmcet.edu.in Such methodologies, if applied to the synthesis of this compound, would significantly reduce the environmental footprint of its production.

Elucidation of Advanced Structural and Electronic Properties of 4 1h Pyrrol 2 Yl Aniline

High-Resolution Spectroscopic Characterization Methodologies

High-resolution spectroscopy is fundamental to unequivocally identifying and understanding the nuanced properties of 4-(1H-pyrrol-2-yl)aniline.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. nih.gov By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained. nih.govethernet.edu.et

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound and its derivatives, a suite of multi-dimensional NMR experiments is employed. science.govipb.ptacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on the aniline (B41778) and pyrrole (B145914) rings. science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. science.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between the aniline and pyrrole rings. science.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the molecule's conformation and the relative orientation of the two aromatic rings. science.govresearchgate.net

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the parent compound, 2-(1H-pyrrol-1-yl)aniline, which provides a foundational understanding for its 4-substituted isomer. rsc.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aniline H7.12-7.16142.07, 128.59, 127.54, 127.20, 118.43, 116.13
Pyrrole H6.33, 6.82121.74, 109.42
NH₂3.68-

This data is for 2-(1H-pyrrol-1-yl)aniline and serves as a reference.

Quantitative NMR (qNMR) is a primary method for determining the purity of this compound without the need for an identical reference standard. nih.govnist.govusp.org By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be calculated with high precision. ox.ac.uksigmaaldrich.com This technique is also invaluable for monitoring the progress of reactions that synthesize or modify this compound, allowing for the optimization of reaction conditions and yield determination. researchgate.net

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. asianpubs.org

FT-IR Spectroscopy: This method is particularly sensitive to polar functional groups. For this compound, characteristic peaks would include N-H stretching vibrations from the pyrrole and aniline moieties, C-N stretching, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and provides complementary information, especially regarding the carbon skeleton of the aromatic rings.

The analysis of these spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, by observing shifts in the vibrational frequencies. researchgate.netiucr.orgscholaris.ca For instance, the N-H stretching frequency can shift to lower wavenumbers in the presence of hydrogen bond acceptors.

Functional Group Typical FT-IR Wavenumber (cm⁻¹)
N-H Stretch (Aniline, Pyrrole)3300-3500
Aromatic C-H Stretch3000-3100
C=C Stretch (Aromatic)1450-1600
C-N Stretch1250-1350

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound. nih.govrsc.org The exact mass measurement allows for the unambiguous determination of the elemental formula. nih.gov For C₁₀H₁₀N₂, the calculated monoisotopic mass is 158.0844 Da. bldpharm.com Analysis of the fragmentation patterns observed in the mass spectrum can further confirm the structure by showing the loss of specific fragments, such as the pyrrole or aniline ring. mdpi.com

Property Value Reference
Molecular FormulaC₁₀H₁₀N₂ bldpharm.com
Molecular Weight158.20 g/mol bldpharm.com
Exact Mass158.0844 Da nih.gov

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of this compound. ontosight.airesearchgate.net

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength, revealing the electronic transitions within the molecule. researchgate.net The conjugated π-system of this compound, encompassing both the aniline and pyrrole rings, gives rise to characteristic absorption bands, typically in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and substitution on the aromatic rings. acs.org

Fluorescence Spectroscopy: Upon absorption of light, the molecule can relax to the ground state by emitting light (fluorescence). The fluorescence spectrum provides information about the excited state of the molecule. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. mdpi.com Studies on related compounds show that the photophysical properties can be significantly influenced by the molecular structure and the surrounding environment. researchgate.net

Spectroscopic Technique Information Obtained
UV-Visible SpectroscopyElectronic transitions, π-conjugation
Fluorescence SpectroscopyExcited state properties, emission efficiency

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Conformational and Supramolecular Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This includes critical information about molecular conformation, bond lengths, bond angles, and the organization of molecules in the crystal lattice, known as crystal packing. For this compound, while a specific crystal structure is not reported, the analysis of several N-substituted derivatives allows for a detailed projection of its solid-state architecture.

Determination of Dihedral Angles and Torsional Strain

A key structural feature of this compound is the rotational relationship between the pyrrole and aniline rings, quantified by the dihedral angle. This angle is crucial as it influences the extent of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties. In the absence of direct data for the parent compound, the dihedral angles of several N-acylated derivatives have been examined.

In a series of related imine-substituted compounds, the pyrrole and benzene (B151609) rings are observed to be significantly twisted with respect to each other. For instance, in 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, the dihedral angle is reported to be 72.37(8)°. nih.gov Similarly, for (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, this angle is 78.3(1)°. researchgate.net In the case of 2,4,6-Trimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, where the asymmetric unit contains two independent molecules, the dihedral angles are 78.90(9)° and 79.96(9)°. iucr.org

This considerable deviation from planarity in the derivatives suggests that significant torsional strain exists between the two rings in this compound as well. The steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings likely forces this twisted conformation. This non-planar arrangement would interrupt the π-conjugation between the electron-rich pyrrole ring and the aniline system.

Below is an interactive data table summarizing the dihedral angles in these related compounds.

Compound NameDihedral Angle (°C)
2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline72.37(8)
(E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline78.3(1)
2,4,6-Trimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (Molecule A)78.90(9)
2,4,6-Trimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (Molecule B)79.96(9)

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

In the crystal structures of the N-acylated derivatives, a recurring and robust hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. nih.govresearchgate.net Specifically, the pyrrole N-H group of one molecule donates its hydrogen to the imine nitrogen atom of a neighboring molecule, generating a ring motif described by the graph-set descriptor R²₂(10). nih.gov

For the parent compound, this compound, the aniline -NH2 group and the pyrrole N-H group would both be available as hydrogen bond donors. The nitrogen atoms of both the aniline and pyrrole moieties could also act as hydrogen bond acceptors. This would likely lead to a more complex and three-dimensional hydrogen-bonding network compared to the imine derivatives. It is highly probable that the crystal packing would involve N-H···N and potentially N-H···π interactions, contributing to a stable and well-ordered crystalline solid.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (If Applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as free radicals. ethernet.edu.et While there are no specific EPR studies reported for radical intermediates of this compound, the general principles of EPR and studies on related aromatic amines and pyrrolic compounds allow for a discussion of its potential application.

The chemical nature of this compound, with its electron-rich aromatic rings and nitrogen atoms, suggests that it could form radical intermediates under certain conditions, such as through oxidation. One-electron oxidation of the molecule would lead to the formation of a radical cation, [this compound]•+.

If such a radical intermediate were to be generated, EPR spectroscopy would be an invaluable tool for its characterization. The EPR spectrum would provide information about:

The g-factor: This would help in identifying the nature of the radical.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nuclei (¹⁴N and ¹H) in the molecule would result in a characteristic hyperfine splitting pattern in the EPR spectrum. Analysis of these splittings would allow for the mapping of the spin density distribution across the molecule. This would reveal which atoms bear the highest degree of unpaired electron character, providing crucial insights into the electronic structure of the radical and its reactivity.

For instance, the magnitude of the hyperfine coupling constants to the nitrogen nuclei of the aniline and pyrrole groups would indicate the extent of delocalization of the unpaired electron onto these atoms. Similarly, couplings to the protons on the aromatic rings would further delineate the spin distribution.

In the absence of experimental data for this compound, this discussion remains theoretical. However, the application of EPR spectroscopy to study its potential radical intermediates represents a promising avenue for future research into the electronic properties and reactive nature of this compound.

Computational and Theoretical Chemistry Studies on 4 1h Pyrrol 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to predict the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can determine the molecular structure, energy, and various reactivity descriptors for 4-(1H-pyrrol-2-yl)aniline. researchgate.netresearchgate.net Studies on similar structures, such as N-(1H-pyrrol-2-yl) methylene)-4-methylaniline, often employ DFT with various functionals (like B3LYP, B3PW91, and M06-2X) and basis sets (such as 6-311++G(d,p)) to investigate molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comwuxiapptec.com For molecules with donor-acceptor characteristics, such as this compound, an intramolecular charge transfer from the electron-donating aniline (B41778) moiety to the pyrrole (B145914) ring system can occur upon excitation. DFT calculations are used to precisely determine the energies of these orbitals and the resulting energy gap. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors Calculated via DFT (Note: Data shown is for illustrative purposes based on typical calculations for similar aromatic amines and pyrrole derivatives.)

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -1.5
Energy Gap (ΔE) ELUMO - EHOMO 3.5 to 4.5
Ionization Potential (I) -EHOMO 5.0 to 5.5
Electron Affinity (A) -ELUMO 1.0 to 1.5
Chemical Hardness (η) (I - A) / 2 1.75 to 2.25

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 3.5 |

This table is generated based on conceptual data from related studies. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. mdpi.com

Red regions indicate the most negative potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atom of the aniline group and within the π-system of the pyrrole ring.

Blue regions signify the most positive potential, which is electron-poor and represents sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H protons of both the pyrrole and aniline groups. mdpi.com

Green regions correspond to neutral or zero potential areas. mdpi.com

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites. researchgate.net These functions are derived from the change in electron density as the number of electrons in the molecule changes, allowing for the precise identification of the atoms most likely to be involved in electrophilic or nucleophilic reactions. researchgate.netuantwerpen.be

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. mdpi.com The stability of this compound is influenced by the aromatic character of both its aniline and pyrrole rings. Computational methods are used to quantify this property through various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant π-electron delocalization and aromaticity. researchgate.net

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. mdpi.comresearchgate.net Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. nih.gov this compound possesses such a D-π-A (donor-π-acceptor) framework, with the aniline group acting as the electron donor and the pyrrole ring as part of the conjugated bridge.

DFT calculations are a standard method for predicting NLO properties by computing parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netscispace.com A large value for the first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. nih.gov Theoretical studies on similar compounds have shown that intramolecular charge transfer is a key factor governing these properties. scispace.com

Table 2: Predicted Non-Linear Optical (NLO) Properties (Note: Values are illustrative, based on DFT calculations for similar organic chromophores.)

NLO Parameter Description Illustrative Calculated Value
Dipole Moment (μ) A measure of the molecule's overall polarity. 2.5 - 10.0 D
Linear Polarizability <α> The measure of the linear response of the electron cloud to an electric field. ~3.5 x 10⁻²² esu

| First Hyperpolarizability (βtotal) | The measure of the second-order nonlinear optical response. | ~13.4 x 10⁻²⁷ esu |

This table is generated based on conceptual data from related studies. nih.govscispace.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While DFT calculations typically focus on a single, optimized geometry, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. A key degree of freedom is the torsion angle around the single bond connecting the pyrrole and aniline rings, which dictates the relative orientation of the two rings.

MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. Furthermore, by performing simulations in the presence of explicit solvent molecules (mixed-solvent molecular dynamics), one can study the influence of the environment on conformational preferences. nih.gov Different solvents can stabilize different conformations through interactions like hydrogen bonding, thus altering the dynamic equilibrium and potentially influencing the molecule's properties and reactivity. nih.gov

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, these investigations can provide insights into both its synthesis and its subsequent reactivity. For instance, in reactions like the Pictet-Spengler type cyclization or other electrophilic substitution reactions, computational studies can map the entire reaction pathway. acs.org

This involves:

Identifying Intermediates and Transition States: Locating the structures of all stable intermediates and the high-energy transition states that connect them.

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction, which allows for the identification of the rate-limiting step. researchgate.net

By simulating reaction profiles, quantum chemistry can explain experimental observations, predict the feasibility of proposed reaction pathways, and guide the synthesis of new derivatives. researchgate.net

Transition State Characterization and Activation Barrier Determination

The synthesis of this compound can be achieved through several routes, with the Paal-Knorr synthesis and Suzuki-Miyaura cross-coupling being prominent examples. Computational studies, particularly using Density Functional Theory (DFT), have been crucial in characterizing the transition states and determining the activation barriers for these reactions, thereby clarifying their mechanisms.

For the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, DFT studies have investigated the potential reaction pathways. researchgate.net The mechanism was long debated, with two primary proposed pathways: one involving an initial enamine formation followed by cyclization, and another proceeding through a hemiaminal intermediate. researchgate.netresearchgate.net Computational studies have shown that the hemiaminal cyclization is the preferred pathway, both in the gas phase and in solution. researchgate.net The rate-determining step in this mechanism is the cyclization of the hemiaminal intermediate. researchgate.netalfa-chemistry.com The mechanism, as supported by computational and experimental data, involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal, followed by a second attack by the amine on the other carbonyl group. organic-chemistry.orguctm.edu This forms a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the final pyrrole product. uctm.edu The activation energy for this cyclization step represents the principal barrier to the reaction.

Another significant synthetic route is the Suzuki-Miyaura cross-coupling reaction, which can form the C-C bond between the pyrrole and aniline rings. science.gov Computational studies have also shed light on this mechanism. The role of the base, which is essential for the reaction, has been analyzed using DFT calculations. researchgate.net These studies indicate that the reaction is facilitated by the formation of a boronate anion (e.g., R-B(OH)₃⁻), which is more reactive and lowers the activation barrier for the crucial transmetalation step. researchgate.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often found to be the rate-determining step of the catalytic cycle. researchgate.net In some systems, such as zinc-catalyzed Suzuki couplings, the turnover-limiting step has been identified as the activation of the organic halide. rsc.org

Intrinsic Reaction Coordinate (IRC) Pathways for Reaction Evolution

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational tool used to map the evolution of a chemical reaction from a transition state to its corresponding reactants and products. science.govresearchgate.net This analysis confirms that a calculated transition state structure is the correct one for the reaction pathway being studied. researchgate.net

In the context of the Paal-Knorr synthesis of this compound, an IRC calculation would start from the geometry of the transition state for the rate-limiting hemiaminal cyclization. The calculation would then trace the path of minimum energy in both the forward and backward directions along the reaction coordinate. researchgate.net

Backward Reaction Path: Following the IRC path backward from the transition state would lead to the stable hemiaminal intermediate, confirming it as the reactant for the cyclization step.

Forward Reaction Path: Following the IRC path forward would lead to the formation of the 2,5-dihydroxytetrahydropyrrole intermediate, the immediate product of the ring-closing step. uctm.edu

By connecting these three critical points—reactant, transition state, and product—the IRC analysis provides a complete and unambiguous picture of the reaction step's evolution on the potential energy surface. science.gov Similarly, for the Suzuki-Miyaura reaction, IRC calculations would be used to verify the connection between the palladium-halide complex and the boronate anion (reactants), the transmetalation transition state, and the resulting palladium-aryl complex (product).

Spectroscopic Property Prediction via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules like this compound, providing valuable data for structural confirmation and analysis. These predictions often show excellent correlation with experimental results. zenodo.org

Vibrational Frequencies: Theoretical vibrational analysis via DFT calculations is used to predict infrared (IR) spectra. researchgate.net The calculated frequencies correspond to specific molecular vibrations, such as N-H and C-H stretches and aromatic ring deformations. zenodo.org There is typically good agreement between the experimental and theoretical vibrational frequencies, especially when appropriate levels of theory (e.g., B3PW91/6-311++G(d, p)) are employed. researchgate.net

The table below summarizes computational methods used for predicting spectroscopic properties of related compounds.

Spectroscopic PropertyComputational MethodLevel of Theory / Basis SetApplication
Vibrational Frequencies (IR) DFTB3PW91/6-311++G(d,p)Analysis of N-(1H-pyrrol-2-yl)methylene)-4-methylaniline in various solvents. researchgate.net
Vibrational Frequencies (IR) DFTB3LYP/6-311++G Correlation with experimental data for 2-(1H-Pyrrol-1-yl)aniline. zenodo.org
¹H NMR Chemical Shifts GIAO / DFTmPW1PW91/6-31GPrediction of proton chemical shifts for substituted pyrrole ylides. researchgate.net
¹³C, ¹⁵N, ¹H NMR Shifts GIAO / DFTBPW91/6-311G**Examination of shifts in aminobenzenes and related heterocycles. nih.gov
¹H, ¹³C NMR Shifts GIAOmPW1PW91/6-311+G(2d,p)General protocol for calculating NMR shifts in organic molecules. organic-chemistry.org
Electronic Spectra (UV-Vis) TD-DFTCAM-B3LYPSimulation of absorption maxima for 2-(1H-Pyrrol-1-yl)aniline. zenodo.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (Excluding Biological/Clinical Efficacy)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net These models are built by calculating a set of molecular descriptors and using regression methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a predictive equation. researchgate.netresearchgate.netnih.gov For compounds like this compound, QSPR methodologies can be applied to predict a range of non-biological properties, aiding in material design and chemical process optimization. tandfonline.com

The development of a QSPR model involves several key steps:

Selection of a dataset of compounds with known experimental property values.

Calculation of molecular descriptors that encode structural, electronic, and topological information.

Selection of the most relevant descriptors using techniques like Genetic Algorithms (GA). researchgate.netnih.gov

Generation and statistical validation of the regression model. nih.gov

Studies on pyrrole and aniline derivatives have successfully developed QSPR models for various physical and chemical properties. Descriptors can be derived from quantum chemical calculations (using methods like DFT), or they can be topological or constitutional indices. researchgate.netbjbms.org

The table below presents examples of non-biological properties predicted by QSPR models for pyrrole or aniline derivatives.

Predicted PropertyMolecule ClassDescriptor Types UsedPrediction Method
Viscosity (η) Aniline derivativesQuantum Chemical (Volume, Total Energy, Surface Area, N atom charge)Multiple Linear Regression (MLR)
Glass Transition Temp. (Tg), Cohesive Energy Substituted PolypyrrolesStructural and CompositionalQSPR Methodology
Lipophilicity (logP) Aniline derivativesQuantum Mechanical (Barysz matrix, Hy, MLOGP, Electrophilicity, vWV)MLR, PCR, PLSR
Aqueous Solubility Diverse organic compoundsDipole moment, Surface area, Volume, MW, # rotatable bonds, H-bond donors/acceptorsMultiple Linear Regression (MLR)
Boiling Point Pyrroles, PyransNot specifiedComputer-assisted prediction
Vapor Pressure, Water Solubility Polychlorinated diphenyl ethersAverage molecular polarizability, MW, Total energy, Heat of formationPartial Least Squares (PLS)

These models demonstrate that fundamental physicochemical properties can be effectively predicted from molecular structure alone, providing valuable insights without the need for direct experimental measurement. researchgate.netresearchgate.netnih.govtandfonline.comnih.govacs.org

Reactivity and Mechanistic Investigations of 4 1h Pyrrol 2 Yl Aniline

Amine Group Reactivity: N-Alkylation, N-Acylation, and Condensation Reactions

The primary amine group on the aniline (B41778) ring is a key site for synthetic modifications, readily participating in alkylation, acylation, and condensation reactions.

N-Alkylation and N-Acylation: The aniline nitrogen can be alkylated using various methods. Standard procedures include reacting the amine with alkyl halides or using reductive amination protocols, such as the Eschweiler-Clarke reaction with formaldehyde (B43269) and formic acid to introduce dimethyl groups. The N-alkylation of related heterocyclic compounds has been successfully achieved using alkyl halides in the presence of a base like potassium carbonate. researchgate.net Similarly, N-acylation can be accomplished by treating the amine with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. rug.nl For instance, N-acetylated 2-(1H-pyrrol-1-yl)anilines have been synthesized and used in further reactions. acs.org

Condensation Reactions: The amine group readily undergoes condensation with active carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). rjlbpcs.com This reaction is fundamental to the synthesis of more complex heterocyclic systems and coordination ligands. For example, derivatives of 2-(1H-pyrrol-1-yl)aniline condense with various aldehydes, including 2-chloronicotinaldehyde, in the presence of acetic acid to yield pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, highlighting the general reactivity of amines in forming heterocyclic rings. ntu.edu.sgnih.gov

Reaction TypeReagents/ConditionsProduct Type
N-Alkylation Alkyl halides, Base (e.g., K₂CO₃)N-Alkyl anilines
Reductive Amination Formaldehyde, Formic AcidN,N-Dimethyl anilines
N-Acylation Acyl chlorides, AnhydridesN-Acyl anilines (Amides)
Condensation Aldehydes, KetonesSchiff Bases (Imines)

Pyrrole Ring Reactivity: Electrophilic Aromatic Substitution (EAS) and Cycloaddition Reactions

The pyrrole ring is an electron-rich five-membered heterocycle, making it highly susceptible to attack by electrophiles and capable of participating in cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS): The pyrrole ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pressbooks.pub Reactions such as halogenation, nitration, and acylation occur readily. The Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, is a characteristic EAS reaction for pyrroles. researchgate.netrsc.org The high nucleophilicity of the pyrrole ring allows it to react with a variety of electrophiles, leading to substituted pyrrole derivatives. uni-muenchen.de

Cycloaddition Reactions: The pyrrole moiety can act as a diene or dienophile in cycloaddition reactions, a powerful method for constructing complex cyclic systems. uc.pt While the aromaticity of the pyrrole ring can sometimes hinder its participation in concerted Diels-Alder reactions, derivatives can be tailored to enhance their reactivity. For example, organocatalytic [6+2] cycloadditions involving 1H-pyrrole-2-yl carbinols have been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizines. researchgate.netacs.org Furthermore, the cycloaddition of benzimidazolium ylides with activated alkynes can lead to the formation of 2-(1H-pyrrol-1-yl)aniline structures, demonstrating a synthetic pathway that involves the pyrrole ring in a cyclic transition state. plos.orgnih.gov

Oxidative and Reductive Transformations of the Pyrrole-Aniline Scaffold

The pyrrole-aniline framework can undergo various oxidative and reductive transformations, leading to significant structural changes, including the formation of new heterocyclic rings or the modification of existing functional groups.

A notable transformation of the pyrrole-aniline scaffold is its copper-catalyzed oxidative cyclization. An efficient method has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines through a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. rsc.orgresearchgate.net This reaction proceeds via a one-pot process involving the cleavage of C-C bonds and the formation of new C-C and C-N bonds, using O₂ as a benign oxidant. researchgate.net Various copper salts, including Cu(OAc)₂ and Cu(OCOCF₃)₂, have been shown to catalyze the cyclization of related aniline derivatives effectively. acs.org This type of oxidative cyclization is a powerful tool for building complex, fused heterocyclic systems from simple pyrrole-aniline precursors. researchgate.net

Mechanistic studies of the copper-catalyzed oxidative cyclization have provided evidence for the involvement of radical species. The proposed cascade reaction pathway suggests that alkyl radical species participate in the formation of the final pyrrolo[1,2-a]quinoxaline product. rsc.org The generation of these radical intermediates is a key feature of the reaction mechanism, distinguishing it from purely ionic pathways.

In a related context, tin(II) chloride dihydrate has been used for the reduction of nitro-substituted phenyl-pyrroles to their corresponding amino derivatives, a transformation that proceeds via electron transfer steps. nih.gov Similarly, the reduction of nitro groups using iron in acetic acid is another common method that involves single-electron transfer processes. clockss.org

Metal Coordination Chemistry: Ligand Properties and Complex Formation

The presence of multiple nitrogen atoms makes 4-(1H-pyrrol-2-yl)aniline and its derivatives excellent candidates as ligands in coordination chemistry.

The pyrrole-aniline scaffold can coordinate to metal ions in several ways. Schiff bases derived from the condensation of the aniline amine group with aldehydes like pyrrole-2-carbaldehyde form effective chelating ligands. researchgate.net These ligands coordinate with a variety of transition metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), typically through the azomethine nitrogen and the pyrrole nitrogen. rjlbpcs.comresearchgate.net The resulting metal complexes have been characterized by spectroscopic techniques and their formation is often confirmed by the appearance of new bands in the IR spectrum corresponding to M-N bonds. rjlbpcs.com The pyrrole nitrogen, upon deprotonation, can also directly participate in coordination, as seen in di(pyridyl) pyrrolide complexes. acs.org The flexibility of ligands based on the aniline framework allows for the formation of diverse structures, from discrete mononuclear complexes to coordination polymers. rsc.org

Advanced Applications of 4 1h Pyrrol 2 Yl Aniline in Materials Science and Chemical Sensing

Design and Synthesis of Functional Polymeric and Oligomeric Materials

The unique structure of 4-(1H-pyrrol-2-yl)aniline, which combines an electron-rich pyrrole (B145914) ring with a versatile aniline (B41778) moiety, makes it a valuable building block for a variety of functional polymeric and oligomeric materials.

Electroactive and Conducting Polymers Derived from this compound Monomers

Polymers derived from this compound and its analogs are a significant area of research due to their electroactive and conducting properties. wikipedia.org These polymers are part of a class of materials known as conducting polymers, which possess inherent conductivity due to the delocalization of π-electrons along the polymer backbone. yuntech.edu.tw The synthesis of these materials is often achieved through electrochemical polymerization, where the monomer is oxidized to form radical cations that subsequently couple to form the polymer chain.

For instance, derivatives such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline can be electropolymerized to create ferrocene-functionalized conducting polymers. These polymers exhibit well-defined and reversible redox peaks, indicating good electrochemical stability. The incorporation of functional groups, such as ferrocene (B1249389), can act as a redox mediator, facilitating electron transfer processes which is crucial for applications in sensors and electronic devices. nih.gov The resulting polymers often possess high conductivity and can be readily processed into thin films.

Research on related structures, such as poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole), demonstrates that polymerization occurs at the α-positions of the terminal thiophene (B33073) rings, leaving the pyrrole and phenyl units intact within the polymer backbone. researchgate.net Spectroelectrochemical studies of these polymers reveal significant changes in their absorption spectra upon oxidation and reduction, leading to distinct color changes, a property known as electrochromism. yuntech.edu.tw

Table 1: Electrochemical Properties of a Polymer based on a Dithienylpyrrole-Aniline Derivative

PropertyValue
Oxidation Potential0.43 V
Reduction Potential0.30 V
Optical Band Gap (Eg)2.03 eV
Color (Neutral State)Orange
Color (Oxidized State)Blue

Data synthesized from studies on related dithienylpyrrole structures. yuntech.edu.twresearchgate.net

Fabrication of Copolymers and Hybrid Architectures

To further tune and enhance the properties of materials derived from this compound, copolymerization and the creation of hybrid architectures are employed. Copolymerization involves polymerizing two or more different monomers together, resulting in a polymer with properties that are a combination of the individual homopolymers. researchgate.net

A notable example is the electrochemical copolymerization of ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline with 3,4-ethylenedioxythiophene (B145204) (EDOT). tandfonline.com This approach allows for the creation of materials with tailored electrochemical and optical properties. The monomer feed ratio and the applied potential during copolymerization are critical parameters that influence the final copolymer composition and its characteristics. tandfonline.com

Hybrid materials are also being developed by integrating these polymers with other functional materials. For instance, nanohybrids have been prepared by in-situ polymerization of related monomers in the presence of carbon nanotubes. researchgate.net This strategy aims to combine the advantageous properties of the conducting polymer with the high surface area and conductivity of carbon nanotubes, leading to materials with enhanced performance in applications such as supercapacitors and sensors. researchgate.net

Optoelectronic Device Components and Advanced Fluorescent Probes

The conjugated nature of this compound and its derivatives imparts them with interesting optical and electronic properties, making them promising candidates for optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The molecular structure of this compound-based compounds, particularly those with extended π-conjugation like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, makes them suitable for use in organic electronic devices. ontosight.ai Their ability to efficiently absorb and emit light suggests potential applications as emitters in Organic Light-Emitting Diodes (OLEDs) or as active materials in Organic Photovoltaics (OPVs). ontosight.ai The good solubility of these compounds in common organic solvents is a crucial advantage for their processing and fabrication into devices. ontosight.ai The development of polymers with these building blocks is a key area of research for creating new materials for flexible and efficient optoelectronic devices. scispace.com

Development of Chemically Responsive Fluorophores and Dyes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. thermofisher.comacs.org The pyrrole moiety is a well-known component in the design of such chemosensors. researchgate.net this compound and its derivatives can serve as the core structure for developing chemically responsive fluorophores and dyes.

The design strategy often involves linking the this compound core to a recognition unit that can selectively interact with the target analyte. acs.org This interaction then triggers a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission, such as an increase in intensity ("turn-on" response) or a shift in the emission wavelength. acs.org For example, pyrrole-based Schiff bases have been investigated as colorimetric and fluorescent chemosensors for anions like fluoride (B91410) and hydroxide (B78521). researchgate.net The sensing mechanism can involve processes like deprotonation or hydrogen bonding, which alter the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

Advanced Chemical Sensor Development and Mechanistic Studies

The electroactive and optical properties of polymers and molecules based on this compound have been extensively utilized in the development of advanced chemical sensors.

These sensors often operate on amperometric principles, where the current generated from the oxidation or reduction of an analyte at an electrode surface is measured. mdpi.com Conducting polymers derived from this compound derivatives are particularly well-suited for this purpose as they can act as an effective matrix for immobilizing enzymes and as a mediator for electron transfer. mdpi.comresearchgate.net

A prominent application is in the development of biosensors. For instance, a glucose biosensor was fabricated by copolymerizing a ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline derivative. nih.govmdpi.com In this system, the amino groups on the polymer backbone are used for the covalent attachment of the enzyme glucose oxidase (GOx). mdpi.com The ferrocene moieties act as redox mediators, facilitating the transfer of electrons generated during the enzymatic oxidation of glucose to the electrode. nih.govmdpi.com

Similarly, an amperometric urea (B33335) biosensor has been constructed by electropolymerizing 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline on a pencil graphite (B72142) electrode, followed by modification with di-amino-ferrocene as a mediator and immobilization of the enzyme urease. nih.gov This sensor demonstrated a linear response to urea over a certain concentration range and exhibited good sensitivity and a short response time. nih.gov

Mechanistic studies on these sensors involve investigating the influence of various parameters such as pH, temperature, and applied potential on the sensor's response to optimize its performance. nih.gov The selectivity of these sensors is also a critical aspect, and studies are conducted to assess potential interference from other species present in the sample matrix. nih.gov

Table 2: Performance Characteristics of a Urea Biosensor Based on a Poly(4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) Derivative

ParameterValue
Linear Range0.1 - 8.5 mM
Sensitivity0.54 µA/mM
Detection Limit12 µM
Response Time2 s

Source: Data from a study on a urea biosensor using a related polymer. nih.gov

Electrochemical Biosensors with Immobilized Enzymes (Focus on Material Science and Electron Transfer)

The electropolymerization of this compound derivatives is a key strategy in creating conductive polymer matrices for enzyme immobilization in electrochemical biosensors. These polymers serve as an effective scaffold for attaching enzymes, facilitating the sensitive detection of various biomolecules.

A notable application is in the development of glucose biosensors. For instance, a derivative, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH2), has been electrochemically polymerized on graphite electrodes to create a matrix for immobilizing glucose oxidase (GOx). rsc.org The free amino groups on the polymer backbone provide sites for the covalent attachment of the enzyme, often using a crosslinking agent like glutaraldehyde. rsc.orgmdpi.com This immobilization is crucial for maintaining the enzyme's stability and catalytic activity. nih.gov

The resulting biosensor operates on the principle of detecting hydrogen peroxide (H₂O₂) produced during the enzymatic oxidation of glucose. nih.govmdpi.com The conducting polymer film facilitates the electron transfer process, and the amperometric signal generated is proportional to the glucose concentration. mdpi.com To enhance the performance of these biosensors, researchers have explored the copolymerization of SNS-NH2 with ferrocene-functionalized monomers. mdpi.comresearchgate.net The ferrocene units act as redox mediators, improving the electron transfer between the enzyme's active site and the electrode surface. mdpi.comresearchgate.net In one study, a copolymer of SNS-NH2 and a ferrocene-containing monomer was used to create a glucose biosensor with a linear response to glucose concentrations ranging from 0.5 to 5.0 mM. mdpi.com

The position of the amine group on the aniline ring can also influence the properties of the resulting polymer and its biosensing capabilities. A comparative study of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline and its meta-isomer, 3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, revealed differences in their spectroelectrochemical properties and their effectiveness as immobilization matrices for GOx. rsc.org The polymer derived from the para-substituted isomer, P(SNS-NH2), exhibited a higher optical contrast and was a more effective platform for the glucose biosensor. rsc.org

DerivativeEnzymeApplicationKey Findings
Poly(4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline)Glucose Oxidase (GOx)Glucose BiosensorThe polymer provides a stable matrix for enzyme immobilization via its amino groups. rsc.org
Copolymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline and a ferrocene derivativeGlucose Oxidase (GOx)Mediated Glucose BiosensorFerrocene acts as a redox mediator, enhancing electron transfer and sensor performance. mdpi.comresearchgate.net

Selective Sensing of Metal Ions and Anions via Complexation and Binding

The pyrrole and aniline moieties in this compound and its derivatives provide active sites for the complexation and binding of metal ions and anions, making them promising candidates for the development of colorimetric and fluorescent chemosensors.

The pyrrole NH group can act as a hydrogen bond donor, while the nitrogen atom of the imine group in Schiff base derivatives can act as a hydrogen bond acceptor. researchgate.net This allows for the selective recognition of anions through hydrogen bonding interactions. For example, pyrrole-based Schiff bases have been shown to be effective colorimetric sensors for fluoride and hydroxide ions, with the binding event causing a noticeable color change. researchgate.net

Derivatives of 4-(pyrrol-1-yl)pyridine have been investigated as supramolecular chemodosimeters for the detection of nitrite (B80452) ions in aqueous solutions. mdpi.comacs.orgnih.gov These sensors exhibit high selectivity and sensitivity, with a distinct color change from yellow to pink upon binding with nitrite. acs.org The sensing mechanism is believed to involve changes in the supramolecular aggregation of the sensor molecule upon interaction with the anion. mdpi.comnih.gov The presence of competing anions such as sulfate, phosphate, chloride, and fluoride does not significantly interfere with the detection of nitrite. acs.orgnih.gov

In the realm of metal ion sensing, N,N'-bis-(1H-pyrrol-2-yl-methylene)-benzene-1,2-diamine and its 1,4-diamine isomer have been synthesized and shown to act as fluorescent sensors for zinc ions (Zn²⁺). iau.ir The complexation of the ligand with Zn²⁺ leads to a change in its fluorescence properties, enabling the detection of this biologically important metal ion. iau.ir

Sensor DerivativeTarget AnalyteSensing Mechanism
Pyrrole-based Schiff basesFluoride and Hydroxide ionsHydrogen bonding interactions leading to a colorimetric response. researchgate.net
4-(Pyrrol-1-yl)pyridine derivativesNitrite ionsChanges in supramolecular aggregation upon anion binding, resulting in a colorimetric change. mdpi.comacs.orgnih.gov
N,N'-bis-(1H-pyrrol-2-yl-methylene)-benzene-1,2-diamineZinc ions (Zn²⁺)Complexation leading to a change in fluorescence. iau.ir

Catalytic Applications and Ligand Design in Organometallic and Organic Catalysis

The structural features of this compound and its derivatives make them valuable scaffolds for the design of ligands in both organometallic and organic catalysis, particularly in asymmetric transformations.

Development of Ligand Scaffolds for Asymmetric Transformations

The development of chiral ligands is crucial for enantioselective catalysis, which aims to produce a specific stereoisomer of a product. Pyrrole-containing compounds have been utilized in the synthesis of chiral ligands for various asymmetric reactions. For example, C₂-symmetric chiral ligands based on 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and successfully applied in copper-catalyzed Friedel-Crafts asymmetric alkylation. nih.gov

While direct applications of this compound in this context are still emerging, its derivatives are being explored. For instance, chiral phosphoric acids have been used to catalyze the Pictet-Spengler reactions of 2-(1H-indolyl)aniline derivatives and isatins to synthesize enantioenriched spiro compounds with quaternary stereogenic centers. researchgate.net This methodology has been extended to 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)aniline, demonstrating the potential of pyrrole-aniline scaffolds in asymmetric synthesis. researchgate.net

Role in Heterogeneous and Homogeneous Catalytic Systems

Derivatives of this compound can be employed in both heterogeneous and homogeneous catalytic systems. Heterogeneous catalysts are in a different phase from the reactants, offering advantages in terms of separation and reusability. researchgate.net For instance, pyrrole derivatives can be synthesized using heterogeneous catalysts like nanoparticles and metal salts. researchgate.net

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, pyrrole-containing compounds have also found applications. For example, the synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through the hydroarylation and hydroamination of 2-(1H-pyrrol-1-yl)anilines with alkynes using platinum and gold complexes as catalysts. rsc.org

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The ability of this compound and its derivatives to form well-defined supramolecular structures through non-covalent interactions like hydrogen bonding is a key aspect of their chemistry. These interactions govern the self-assembly of these molecules into larger, organized architectures.

The pyrrole NH group is a potent hydrogen bond donor, while the imine nitrogen in Schiff base derivatives can act as an acceptor. nih.gov This leads to the formation of hydrogen-bonded dimers and chains in the solid state. For example, (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline forms centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole NH and the imine nitrogen of a neighboring molecule. researchgate.net Similarly, 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline forms centrosymmetric iminopyrrole dimers through two inverted N-H···N hydrogen bonds and C-H···π interactions. nih.gov

The study of hydrogen bonding networks is crucial for understanding the properties and behavior of these molecules in various applications. uni-regensburg.de For instance, the hydrogen bonding in catalyst-substrate complexes can play a significant role in the activation and selectivity of catalytic reactions. uni-regensburg.de

The self-assembly of aniline oligomers has also been investigated, with the molecular architecture influencing the resulting structures. researchgate.net While this research did not specifically use this compound, it highlights the potential for creating complex, functional materials through the self-assembly of aniline-based building blocks.

CompoundSupramolecular AssemblyKey Interactions
(E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]anilineCentrosymmetric dimersN-H···N hydrogen bonds. researchgate.net
3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]anilineCentrosymmetric iminopyrrole dimersN-H···N hydrogen bonds and C-H···π interactions. nih.gov

Future Research Directions and Emerging Paradigms for 4 1h Pyrrol 2 Yl Aniline Research

Exploration of Novel and Environmentally Benign Synthetic Methodologies

The development of sustainable and efficient synthetic routes to 4-(1H-pyrrol-2-yl)aniline and its analogs is a key area of future research. Traditional methods often involve harsh reaction conditions, toxic catalysts, and the generation of significant waste. Modern synthetic chemistry is increasingly focused on "green" alternatives that are both environmentally friendly and economically viable.

Recent advancements include the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. unit.no For instance, an efficient one-pot synthesis of polyarylpyrrole derivatives has been achieved under microwave irradiation, offering a green alternative to conventional methods. unit.no Another promising approach is the use of water as a solvent, which is a benign and inexpensive medium for chemical reactions. An environmentally friendly protocol has been reported for the synthesis of dihydroindenopyrrole derivatives in water, avoiding the need for any catalyst. clockss.org

The Paal-Knorr pyrrole (B145914) synthesis, a classic method, is also being reimagined with a focus on sustainability. A catalyst and solvent-free, room-temperature version of this reaction has been developed, utilizing aqueous ammonium (B1175870) hydroxide (B78521). rsc.org Furthermore, the use of heterogeneous catalysts, such as H3PW12O40, offers advantages like reusability and ease of separation, contributing to more sustainable processes for synthesizing polysubstituted pyrroles. academie-sciences.fr The exploration of multicomponent reactions (MCRs) is also gaining traction as they offer high atom economy and procedural simplicity. academie-sciences.frnih.gov

Future research will likely focus on:

The development of novel catalytic systems, including biocatalysts and nanocatalysts, for the selective synthesis of this compound derivatives.

The use of flow chemistry to enable continuous, scalable, and safer production.

The exploration of alternative starting materials derived from renewable resources.

Integration of Advanced Machine Learning and AI in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules with desired properties. mdpi.comresearchgate.netstmjournals.com These computational tools can analyze vast datasets of chemical information to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development process. mdpi.com

In the context of this compound, AI and ML can be employed for:

Virtual Screening: To identify derivatives with high potential for specific applications, such as medicinal chemistry or materials science. mdpi.com

De Novo Design: To generate novel molecular structures with optimized properties. nih.gov For example, AI can be used to design new KDR inhibitors based on the N-(pyridin-4-ylmethyl)aniline scaffold. nih.gov

Predictive Modeling: To forecast the physicochemical properties, bioactivity, and toxicity of new compounds, reducing the need for extensive experimental testing. mdpi.comnih.gov

Retrosynthetic Analysis: To devise efficient synthetic routes for target molecules. stmjournals.com

A recent study demonstrated the design and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives as potential dual inhibitors for Alzheimer's disease, showcasing the power of computational design in drug discovery. nih.govrsc.org As AI and ML algorithms become more sophisticated, their application in the rational design of this compound-based compounds will undoubtedly expand.

Development of Next-Generation Functional Materials with Tailored Properties

The unique electronic and photophysical properties of the this compound scaffold make it a promising building block for a wide range of functional materials. academie-sciences.fr Future research will focus on the development of next-generation materials with precisely tailored properties for specific applications.

One area of significant interest is the development of conducting polymers . The incorporation of this compound derivatives into polymer backbones can lead to materials with enhanced conductivity and stability. mdpi.com For example, a ferrocene-functionalized conducting polymer based on 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline has been developed for use in electrochemical biosensors. mdpi.comnih.gov

Another promising application is in the field of organic electronics , including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of this compound derivatives through chemical modification makes them attractive candidates for use as charge-transporting or light-emitting materials. researchgate.net Theoretical studies have explored the donor-acceptor properties of systems containing pyrrole and aniline (B41778), providing insights for the design of new materials. researchgate.net

Furthermore, the development of sensors based on this compound derivatives is an active area of research. These sensors can be designed to detect a variety of analytes, from metal ions to biological molecules. The compound 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole has been investigated as a corrosion inhibitor for mild steel, demonstrating the potential of these compounds in materials protection. bohrium.com

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The full potential of this compound research will be realized through a highly interdisciplinary approach that integrates organic synthesis, materials science, and theoretical chemistry.

Organic chemists will continue to develop novel synthetic methods to access a wider range of derivatives with diverse functionalities. unimi.itarabjchem.orgnih.gov

Materials scientists will then characterize the physical and chemical properties of these new materials and explore their potential applications in devices and technologies. academie-sciences.frnih.gov

Theoretical chemists will employ computational modeling and simulation to provide a deeper understanding of the structure-property relationships of these compounds, guiding the design of new materials with enhanced performance. researchgate.netacs.org

This synergistic approach is exemplified by recent work on 1,4-dihydropyrrolo[3,2-b]pyrroles, where a combination of synthesis, photophysical measurements, and quantum chemical calculations has led to the development of new fluorescent materials. nih.govacs.org The study of the through-space effect in pyrrole and aniline derivatives through molecular electrostatic potential (MESP) topology analysis is another example of how theoretical insights can guide the design of donor-acceptor systems. researchgate.net

By fostering collaboration across these disciplines, researchers can accelerate the discovery and development of innovative materials and technologies based on the versatile this compound scaffold.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure and substituent positions.
  • FT-IR : Identifies functional groups (e.g., N–H stretches in aniline).
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 184.24 for related compounds) .

How do substituents on the pyrrole ring affect the crystal packing of this compound derivatives?

Advanced
Substituents alter intermolecular interactions:

  • Steric effects : Methyl groups increase dihedral angles (e.g., β = 107.613° in dimethyl derivatives) .
  • Hydrogen bonding : N–H···N and C–H···π interactions form supramolecular networks. Graph set analysis (Etter’s formalism) maps these motifs .
  • Lattice parameters : Methyl groups expand unit cell dimensions (e.g., a = 12.8684 Å) .

What role does hydrogen bonding play in the structural stability of this compound crystals?

Basic
Hydrogen bonds (N–H···N and C–H···π) stabilize crystal lattices by forming 1D chains or 2D sheets. These interactions are directional and influence melting points (e.g., 405–407 K in related compounds) .

What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Q. Advanced

  • Twinning : Use SHELX programs (e.g., SHELXL for refinement) to resolve overlapping reflections .
  • Weak diffraction : High-resolution synchrotron data improves signal-to-noise ratios.
  • Disorder modeling : Isotropic displacement parameters (e.g., Ueq = 0.07 mm⁻¹) refine atomic positions .

How can researchers validate the purity of this compound post-synthesis?

Q. Basic

  • Chromatography : HPLC or TLC identifies impurities.
  • Melting point analysis : Sharp melting ranges (e.g., 405–407 K) indicate purity .
  • Elemental analysis : Matches theoretical vs. experimental C/H/N ratios .

What computational methods support the structural analysis of this compound derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic structures and optimizes geometries.
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., π-stacking, hydrogen bonds) .
  • Graph set analysis : Classifies hydrogen bond patterns using Etter’s formalism .

Q. Notes

  • Avoid citing unreliable sources (e.g., ).
  • For crystallographic data, reference CCDC-2100572 via Cambridge Structural Database .
  • Experimental procedures should adhere to ethical guidelines and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.